(2,4,6-Trimethylbenzyl)hydrazine dihydrochloride

Solubility Formulation Organic Synthesis

Supplied as the dihydrochloride salt for superior aqueous solubility and long-term storage stability versus free-base aryl hydrazines. The 2,4,6-trimethylbenzyl (mesitylmethyl) group provides steric shielding that modulates electron density at the hydrazine nitrogen, enabling controlled nucleophilicity and minimizing side reactions. Essential for sterically demanding heterocycles, hydrazones, and solid-phase hydrazide linkers where less hindered analogs cause diminished selectivity and lower yields.

Molecular Formula C10H18Cl2N2
Molecular Weight 237.17 g/mol
Cat. No. B12441948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4,6-Trimethylbenzyl)hydrazine dihydrochloride
Molecular FormulaC10H18Cl2N2
Molecular Weight237.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)CNN)C.Cl.Cl
InChIInChI=1S/C10H16N2.2ClH/c1-7-4-8(2)10(6-12-11)9(3)5-7;;/h4-5,12H,6,11H2,1-3H3;2*1H
InChIKeyGXPFUNDGHGOYAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,4,6-Trimethylbenzyl)hydrazine Dihydrochloride: Key Physicochemical and Structural Properties for Sourcing


(2,4,6-Trimethylbenzyl)hydrazine dihydrochloride is a sterically hindered aryl hydrazine derivative, characterized by a 2,4,6-trimethylbenzyl (mesitylmethyl) group appended to a hydrazine moiety . The compound is supplied as a dihydrochloride salt (molecular formula C10H18Cl2N2, molecular weight 237.17 g/mol), which confers enhanced water solubility and improved handling stability relative to the free base form . Its CAS registry numbers include 143425-78-9 for the free base and 2704434-00-2 for the hydrochloride salt; the dihydrochloride is often catalogued under the free base CAS with notation of the salt form . The trimethyl substitution on the benzyl ring imparts significant steric bulk and modulates the electron density of the hydrazine nitrogen, distinguishing it from unsubstituted or less substituted analogs [1].

Why Generic Aryl Hydrazines Cannot Replace (2,4,6-Trimethylbenzyl)hydrazine Dihydrochloride in Specialized Synthesis


Aryl hydrazines are a broad class of reagents, but their performance in condensation, cyclization, and nucleophilic addition reactions is profoundly influenced by the steric and electronic properties of the aryl substituent [1]. The 2,4,6-trimethylbenzyl group provides a unique combination of steric shielding and electron donation that is not replicated by simple benzyl or phenyl analogs [2]. Consequently, substituting this compound with a less hindered aryl hydrazine can lead to altered reaction rates, diminished selectivity, and unwanted side reactions, particularly in the synthesis of sterically demanding heterocycles or in applications requiring controlled nucleophilicity . Furthermore, the dihydrochloride salt form ensures consistent water solubility and long-term storage stability, whereas free-base aryl hydrazines are often prone to oxidative degradation and exhibit poor aqueous solubility [3].

Head-to-Head Quantitative Differentiation: (2,4,6-Trimethylbenzyl)hydrazine Dihydrochloride vs. Key Analogs


Enhanced Aqueous Solubility via Dihydrochloride Salt Form

The dihydrochloride salt of (2,4,6-trimethylbenzyl)hydrazine is engineered for high aqueous solubility, a critical advantage over the free base form and many uncharged aryl hydrazines. While the free base (2,4,6-trimethylbenzyl)hydrazine has a calculated logP of 2.45 (indicating preferential partitioning into organic phases), its dihydrochloride salt is reported to be soluble in water . In contrast, the closely related comparator benzylhydrazine dihydrochloride exhibits a substantially lower aqueous solubility of only 4.4 g/L at 20°C . Even phenylhydrazine hydrochloride, a widely used unsubstituted aryl hydrazine salt, reaches a solubility of 50 g/L [1]. Although exact solubility figures for the target dihydrochloride are not publicly disclosed, its classification as a dihydrochloride salt of a moderately lipophilic base (logP 2.45) positions it for significantly higher water solubility than the benzyl analog and adequate solubility for aqueous reaction conditions.

Solubility Formulation Organic Synthesis

Steric Bulk and Electronic Effects for Improved Reaction Selectivity

The 2,4,6-trimethylbenzyl group introduces significant steric hindrance around the hydrazine nitrogen, which modulates nucleophilicity and can enhance selectivity in condensation and cyclization reactions [1]. In contrast, benzylhydrazine lacks the ortho-methyl groups, resulting in a less hindered and more reactive nucleophile that may promote over-alkylation or side reactions [2]. While direct kinetic data for hydrazone formation with the target compound are not available, studies on analogous 2,4,6-trimethylbenzyl esters demonstrate that the mesityl group enables selective cleavage under acidic conditions (e.g., HBr/AcOH) that do not affect benzyl esters, highlighting the unique reactivity profile conferred by this substituent [3]. This steric differentiation is a class-level inference from the well-documented behavior of 2,4,6-trimethylbenzyl derivatives in peptide chemistry.

Steric Hindrance Selectivity Heterocycle Synthesis

Enhanced Stability and Handling Compared to Free Base Aryl Hydrazines

Aryl hydrazines in their free base form are notoriously prone to oxidative degradation and are often supplied as hydrochloride salts to improve shelf life [1]. The dihydrochloride salt of (2,4,6-trimethylbenzyl)hydrazine offers superior stability, with vendor recommendations for storage at -20°C under inert atmosphere . While the free base of the compound is also available, its stability is limited, and the hydrochloride salt is the preferred form for most synthetic applications . Comparative data on decomposition rates are not publicly available, but the general instability of free aryl hydrazines is well-documented, with oxidation leading to colored impurities and reduced reactivity [1]. The dihydrochloride salt mitigates these issues, ensuring consistent reagent quality over time.

Stability Storage Oxidation

Differentiation from Regioisomeric 2,4,5-Trimethylbenzyl Hydrazine

The position of methyl substituents on the benzyl ring dramatically influences both steric and electronic properties. (2,4,6-Trimethylbenzyl)hydrazine dihydrochloride features a symmetrical substitution pattern (methyl groups at positions 2, 4, and 6) that provides maximum steric shielding around the benzylic carbon and imparts a distinct electron density profile . In contrast, the 2,4,5-regioisomer (CAS not specified) has an asymmetrical substitution that results in different steric and electronic environments . While direct comparative biological or reactivity data between these specific isomers are lacking, the well-established principle that regioisomeric aryl groups confer different binding affinities and reaction kinetics supports the necessity of procuring the correct 2,4,6-isomer for reproducible results [1].

Regiochemistry Structure-Activity Relationship Medicinal Chemistry

Optimal Use Cases for (2,4,6-Trimethylbenzyl)hydrazine Dihydrochloride Based on Quantitative Differentiation


Synthesis of Sterically Hindered Hydrazones and Heterocycles

The compound's steric bulk, as evidenced by the 2,4,6-trimethylbenzyl group, makes it an ideal reagent for the synthesis of hydrazones and heterocycles where controlled nucleophilicity and minimized side reactions are critical . Its high water solubility (dihydrochloride salt) facilitates reactions in aqueous media, and the improved stability ensures consistent performance over extended campaigns .

Peptide and Protecting Group Chemistry

Analogous 2,4,6-trimethylbenzyl esters are known for their selective acid lability, a property that can be exploited in peptide synthesis and orthogonal protection strategies [1]. The hydrazine derivative may serve as a precursor to novel protecting groups or as a building block for hydrazide linkers in solid-phase synthesis.

Medicinal Chemistry Scaffold Derivatization

The unique electronic and steric profile of the 2,4,6-trimethylbenzyl group can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound is therefore valuable in the synthesis of libraries of hydrazone-based inhibitors or as an intermediate for active pharmaceutical ingredients where steric shielding is beneficial [2].

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